molecular formula C10H12N2O8 B14415235 2,2'-[(3,5-Dinitro-1,2-phenylene)bis(oxy)]di(ethan-1-ol) CAS No. 83257-94-7

2,2'-[(3,5-Dinitro-1,2-phenylene)bis(oxy)]di(ethan-1-ol)

Cat. No.: B14415235
CAS No.: 83257-94-7
M. Wt: 288.21 g/mol
InChI Key: KAPNPRDCACYGSO-UHFFFAOYSA-N
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Description

2,2’-[(3,5-Dinitro-1,2-phenylene)bis(oxy)]di(ethan-1-ol) is a chemical compound characterized by its unique structure, which includes two nitro groups attached to a phenylene ring, connected via ether linkages to ethan-1-ol groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[(3,5-Dinitro-1,2-phenylene)bis(oxy)]di(ethan-1-ol) typically involves the nitration of a phenylene derivative followed by etherification with ethan-1-ol. The reaction conditions often require the use of strong acids, such as sulfuric acid, to facilitate the nitration process. The etherification step may involve the use of catalysts to promote the formation of the ether bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and etherification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2,2’-[(3,5-Dinitro-1,2-phenylene)bis(oxy)]di(ethan-1-ol) can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The hydroxyl groups can participate in substitution reactions, forming esters or ethers.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Acid chlorides or alkyl halides in the presence of a base.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of esters or ethers.

Scientific Research Applications

2,2’-[(3,5-Dinitro-1,2-phenylene)bis(oxy)]di(ethan-1-ol) has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism by which 2,2’-[(3,5-Dinitro-1,2-phenylene)bis(oxy)]di(ethan-1-ol) exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, altering the activity of target molecules. The ether linkages provide structural stability, allowing the compound to interact with various biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-[(2-Hydroxypropane-1,3-diyl)bis(oxy-4,1-phenylene)]diacetamide
  • 2,2’-[(5,5’- (1,4-phenylene)bis(1H-tetrazole-5,1-diyl))bis-N-acetamides

Uniqueness

2,2’-[(3,5-Dinitro-1,2-phenylene)bis(oxy)]di(ethan-1-ol) is unique due to the presence of both nitro groups and ether linkages, which confer distinct chemical reactivity and stability. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for various applications.

Properties

83257-94-7

Molecular Formula

C10H12N2O8

Molecular Weight

288.21 g/mol

IUPAC Name

2-[2-(2-hydroxyethoxy)-3,5-dinitrophenoxy]ethanol

InChI

InChI=1S/C10H12N2O8/c13-1-3-19-9-6-7(11(15)16)5-8(12(17)18)10(9)20-4-2-14/h5-6,13-14H,1-4H2

InChI Key

KAPNPRDCACYGSO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])OCCO)OCCO)[N+](=O)[O-]

Origin of Product

United States

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